molecular formula C6H6ClFN2 B11753234 (5-Chloro-6-fluoropyridin-2-YL)methanamine

(5-Chloro-6-fluoropyridin-2-YL)methanamine

Cat. No.: B11753234
M. Wt: 160.58 g/mol
InChI Key: QBPSPGMGCNKVBH-UHFFFAOYSA-N
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Description

(5-Chloro-6-fluoropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 5th and 6th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-fluoropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 5-chloro-6-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced catalytic systems to enhance yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

(5-Chloro-6-fluoropyridin-2-YL)methanamine is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms influences its electronic properties, enhancing its ability to interact with biological macromolecules. This compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • (5-Chloro-6-methylpyridin-2-YL)methanamine
  • (6-Fluoropyridin-2-YL)methanamine
  • (5-Chloro-6-fluoropyridin-2-YL)methanamine hydrochloride

Comparison: this compound is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, differentiating it from other similar compounds. The presence of both halogens can enhance its reactivity and potential biological activity compared to compounds with only one halogen substitution .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(5-chloro-6-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2

InChI Key

QBPSPGMGCNKVBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)F)Cl

Origin of Product

United States

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